molecular formula C12H14F3N5 B1399225 6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1316224-12-0

6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1399225
CAS RN: 1316224-12-0
M. Wt: 285.27 g/mol
InChI Key: ROHRMNCLHXDFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, commonly known as PTP, is an organic compound that has seen increasing use in scientific research in recent years. PTP is a heterocyclic compound that belongs to the class of pyrazolopyridines, and it has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. PTP has been found to possess several distinct properties that make it a valuable tool for researchers.

Scientific Research Applications

Chemical Synthesis and Derivative Development

The compound has been utilized in various chemical synthesis processes. It reacts with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. Additionally, it is used in the synthesis of imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives, along with other related compounds (Rateb, 2014).

Anticancer Research

This compound plays a role in anticancer research. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from this compound, have been screened for anticancer activity against various cancer cell lines, showing promising bioactivity (Chavva et al., 2013).

Cytotoxicity, Antimicrobial and Anti-biofilm Activities

The compound is also important in synthesizing derivatives that have been screened for cytotoxicity against human cancer cell lines, antimicrobial, and anti-biofilm activities. Some derivatives have shown promising activity (Nagender et al., 2014).

Development of Novel Derivatives for Various Applications

Additional research includes the synthesis of novel derivatives with potential applications in various fields. This includes developing triazole tagged pyrazolo[3,4-b]pyridine derivatives and their evaluation for cytotoxic activity (Kurumurthy et al., 2014), and molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish et al., 2021).

properties

IUPAC Name

6-piperidin-2-yl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c13-12(14,15)6-5-8(7-3-1-2-4-17-7)18-11-9(6)10(16)19-20-11/h5,7,17H,1-4H2,(H3,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHRMNCLHXDFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=NNC(=C3C(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 3
6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 4
6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 5
6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 6
6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

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